3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that features a benzamide core substituted with a tetrazole ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-azidobenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 4-(1H-tetrazol-1-yl)benzonitrile.
Amidation Reaction: The tetrazole-containing intermediate can then undergo an amidation reaction with 3-methylbenzoic acid or its derivatives. This step typically requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-carboxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
Reduction: 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzylamine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly valuable due to its stability and ability to participate in various chemical reactions.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. The tetrazole ring can mimic carboxylate groups, making it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound can be explored for its pharmacological properties. Tetrazole-containing compounds are known for their bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or interact with biological macromolecules, influencing various biochemical pathways. For instance, it can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-1-yl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a benzamide.
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]aniline: Similar but with an aniline group instead of a benzamide.
Uniqueness
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the combination of a tetrazole ring and a benzamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H13N5O |
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Molecular Weight |
279.30 g/mol |
IUPAC Name |
3-methyl-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O/c1-11-3-2-4-12(9-11)15(21)17-13-5-7-14(8-6-13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
InChI Key |
FMIIAVYLNXPUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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